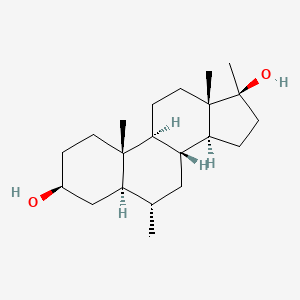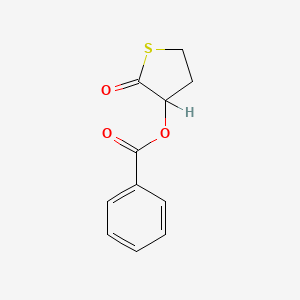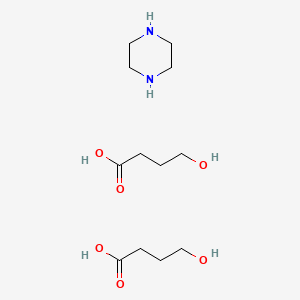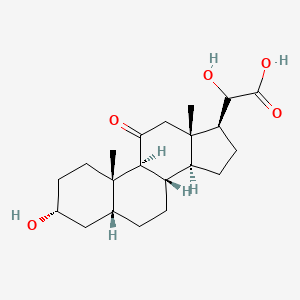
N-Propyl Isocyanide
概要
説明
N-プロピルイソシアニドは、有機イソシアニド類に属する有機化合物です。これらの化合物は、シアン化水素、HC≡N、またはその炭化水素誘導体RNC(RN≡C)の異性体HN≡Cを含んでいます。 N-プロピルイソシアニドは、その強い不快な臭いで特徴付けられ、さまざまな化学合成の構成単位として使用されます .
2. 製法
合成経路と反応条件: N-プロピルイソシアニドは、いくつかの方法で合成することができます。一般的な方法の1つは、クロロリン酸化合物と第3級アミン塩基を使用して、N-置換ホルムアミドを脱水することです。 この方法は、イソシアニドを高収率で生成します . 別の方法は、アミンのホルミル化を行い、生成されたホルムアミドを脱水してイソシアニドを得る方法です .
工業的生産方法: 産業的には、N-プロピルイソシアニドは、カルビラミン反応を使用して、1級アミンとクロロホルムをアルコール性水酸化カリウムとともに加熱してイソシアニドを生成することで、しばしば製造されます .
3. 化学反応の分析
反応の種類: N-プロピルイソシアニドは、次のものを含むさまざまな化学反応を起こします。
酸化: イソシアニドは酸化されてイソシアネートを生成できます。
還元: 還元反応により、イソシアニドはアミンに変換されます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化リチウムアルミニウムなどの還元剤が使用されます。
生成される主な生成物:
酸化: イソシアネート
還元: アミン
4. 科学研究の応用
N-プロピルイソシアニドは、科学研究において幅広い用途を持っています。
準備方法
Synthetic Routes and Reaction Conditions: N-Propyl Isocyanide can be synthesized through several methods. One common method involves the dehydration of N-substituted formamides using chlorophosphate compounds and tertiary amine bases. This method produces isocyanides in high yields . Another method involves the formylation of amines followed by dehydration of the resulting formamide to yield the isocyanide .
Industrial Production Methods: In industrial settings, this compound is often produced using the carbylamine reaction, where a primary amine and chloroform are heated with alcoholic potassium hydroxide to produce the isocyanide .
化学反応の分析
Types of Reactions: N-Propyl Isocyanide undergoes various chemical reactions, including:
Oxidation: Isocyanides can be oxidized to form isocyanates.
Reduction: Reduction reactions can convert isocyanides to amines.
Substitution: Isocyanides can participate in substitution reactions, where the isocyano group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl halides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Isocyanates
Reduction: Amines
Substitution: Various substituted isocyanides and other organic compounds.
科学的研究の応用
N-Propyl Isocyanide has a wide range of applications in scientific research:
作用機序
N-プロピルイソシアニドの作用機序は、求核剤と求電子剤の両方の役割を果たす能力にあります。この二重の反応性により、さまざまな化学反応に参加することができます。 生物系では、イソシアニドは必須代謝酵素を共有結合的に修飾し、その機能を阻害し、抗菌効果をもたらす可能性があります .
類似の化合物:
- メチルイソシアニド
- エチルイソシアニド
- ブチルイソシアニド
比較: N-プロピルイソシアニドは、その特定のアルキル鎖の長さにより、反応性と物理的特性が異なります。メチルイソシアニドやエチルイソシアニドと比較して、N-プロピルイソシアニドは、アルキル鎖が長いため、溶解性や揮発性に影響を与える可能性があります。 この独自性は、他のイソシアニドでは効果が得られない特定の用途に適しています .
類似化合物との比較
- Methyl Isocyanide
- Ethyl Isocyanide
- Butyl Isocyanide
Comparison: N-Propyl Isocyanide is unique due to its specific alkyl chain length, which influences its reactivity and physical properties. Compared to methyl and ethyl isocyanides, this compound has a longer alkyl chain, which can affect its solubility and volatility. This uniqueness makes it suitable for specific applications where other isocyanides may not be as effective .
特性
IUPAC Name |
1-isocyanopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N/c1-3-4-5-2/h3-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDKYFGBIQQMSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10211761 | |
| Record name | Propyl isocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10211761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
69.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
627-36-1 | |
| Record name | Propane, 1-isocyano- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=627-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propyl isocyanide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propyl isocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10211761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-PROPYL ISOCYANIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5E1K8OTJ0C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure and spectroscopic data available for N-propyl isocyanide?
A1: this compound (CH3CH2CH2NC) possesses a linear structure with a terminal isocyanide (-NC) group. Key spectroscopic data includes:* Rotational Spectra: Studies have characterized its rotational spectrum, revealing information about its structure and internal rotation barriers. [, ]* 14N Nuclear Quadrupole Coupling: Analysis of the quadrupole hyperfine structure in its rotational spectrum has provided insights into the electronic environment around the nitrogen atom. [, ]
Q2: How does the structure of alkyl isocyanides, including this compound, influence their binding kinetics to hemoglobin?
A2: Research on the kinetics of alkyl isocyanide binding to hemoglobin reveals a dependence on the size and stereochemistry of the alkyl group. * Smaller isocyanides like methyl, ethyl, and this compound display complex kinetics influenced by both subunit differences and the protein's quaternary state. [, ] * Larger, branched isocyanides exhibit biphasic kinetics primarily attributed to intrinsic reactivity differences between the α and β subunits of hemoglobin. [, ]
Q3: How do the α and β subunits of hemoglobin differ in their interaction with this compound?
A3: this compound, being a smaller isocyanide, demonstrates distinct binding kinetics for the α and β subunits of hemoglobin:
- β Subunits: The difference in binding affinity between the R (high affinity) and T (low affinity) states of hemoglobin is independent of the alkyl isocyanide size, suggesting minimal steric interactions in the β subunit. [, ]
- α Subunits: Increasing the alkyl chain length, as in this compound compared to methyl isocyanide, leads to a decrease in the difference between R and T state binding potentials and an increase in the T state kinetic barrier. This suggests steric hindrance between the ligand and the α subunit, influencing cooperativity. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Methyl-3-[[1-oxo-3-(phenylthio)propyl]amino]benzoic acid methyl ester](/img/structure/B1215044.png)

![1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B1215047.png)


![3,4-Dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B1215050.png)

![(2S)-1-[[(2S)-2-amino-3-phenylpropyl]disulfanyl]-3-phenylpropan-2-amine](/img/structure/B1215058.png)




![2-[4-Ethyl-2,3-dihydroxy-6-[[2-[5-[5-[6-hydroxy-4-(5-methoxy-6-methyloxan-2-yl)oxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]oxolan-2-yl]-7-methoxy-3-(5-methoxy-6-methyloxan-2-yl)oxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-5-methoxy-5-methyloxan-2-yl]-2-hydroxyacetic acid](/img/structure/B1215065.png)
